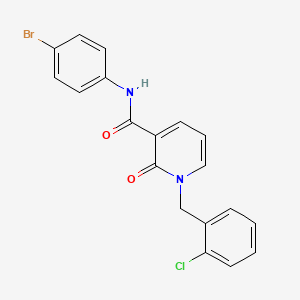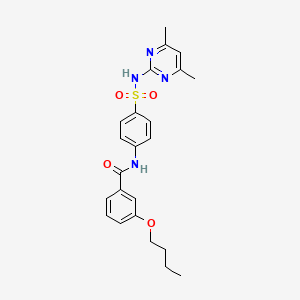
1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-oxo-4H-chromene-2-carbonyl)indoline-2-carboxamide" is a derivative of 4H-chromene, a class of compounds known for their diverse biological activities. The chromene core is a common motif in natural products and pharmaceuticals, and its derivatives have been extensively studied for their potential as therapeutic agents. The compound is structurally related to various synthesized chromene derivatives that have shown promising antioxidant and antibacterial properties .
Synthesis Analysis
The synthesis of chromene derivatives often involves multicomponent reactions, which are efficient and can be performed under mild conditions. For instance, a one-pot three-component protocol has been developed for the synthesis of indolyl-4H-chromene-3-carboxamides, which involves the reaction of salicylaldehydes, substituted acetoacetanilides, and indoles, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) . Another approach for synthesizing highly functionalized 4H-chromene-3-carboxamide derivatives is through a Knoevenagel-Michael reaction under solvent-free conditions using ceric ammonium nitrate (CAN) . These methods highlight the versatility and adaptability of synthetic strategies for chromene derivatives.
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to "this compound," often exhibits planarity and specific conformations. For example, in a study of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, the molecules displayed essentially planar structures with anti conformations of the amide C-N rotamer and cis geometries concerning the chromone ring and the amide carbonyl group . This planarity can influence the compound's intermolecular interactions and, consequently, its biological activity.
Chemical Reactions Analysis
Chromene derivatives can participate in various chemical reactions, including those that lead to the formation of metal complexes. A study reported the synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with chromene-derived ligands, demonstrating the ability of these compounds to act as ligands due to their functional groups . Additionally, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide via a metal-free C-C/C-O bond formation process indicates the potential for chromene derivatives to undergo bond formation reactions without the need for metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure and substituents. For instance, the solvatochromic properties of certain 4H-chromene-3-carboxamide derivatives have been studied, showing variations in color with changes in solvent polarity . Additionally, temperature-dependent NMR studies on 4-oxo-4H-chromene-2-carboxamides have revealed insights into rotational isomerism and the barriers to rotation of the amide group, which can affect the compound's physical properties and reactivity .
Applications De Recherche Scientifique
Structural Insights and Polymorphism
The study by Reis et al. (2013) provides detailed insights into the crystalline structure of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, highlighting the significance of anti-rotamer conformation and the positioning of amide oxygen atoms. These structural insights are crucial for understanding the compound's interactions and stability in various conditions Reis et al., 2013.
Synthesis and Antimicrobial Activity
Azab et al. (2017) have developed new N-heterocycles based on Chromeno[3,4‐c]pyrrole‐3,4‐dione, demonstrating significant antimicrobial activity. This showcases the compound's potential in contributing to the development of new antimicrobial agents Azab, Azab, & Elkanzi, 2017.
Antioxidant and Antibacterial Properties
Subbareddy and Sumathi (2017) explored the antioxidant and antibacterial activities of indolyl-4H-chromene-3-carboxamides, synthesized through a one-pot reaction. Their findings indicate that certain derivatives exhibit good antioxidant activity and effectiveness against bacterial strains, highlighting the compound's applicability in developing antioxidant and antibacterial agents Subbareddy & Sumathi, 2017.
Anticholinesterase Activity
Ghanei-Nasab et al. (2016) synthesized N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides and tested them against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), finding significant activity towards AChE. This highlights the compound's potential in the development of treatments for diseases associated with cholinesterase, such as Alzheimer's disease Ghanei-Nasab et al., 2016.
Mécanisme D'action
Target of Action
Chromone derivatives, which this compound is a part of, have been recognized as a privileged structure for new drug invention and development . They have been found to interact with various types of receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . The compound’s interaction with its targets likely involves the chromone core and its substituents, leading to changes in the target’s function.
Biochemical Pathways
Chromone derivatives have been associated with a variety of biological activities, including anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-alzheimer effects . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the broad range of biological activities associated with chromone derivatives , the compound’s action could result in a variety of molecular and cellular effects.
Propriétés
IUPAC Name |
1-(4-oxochromene-2-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c20-18(23)14-9-11-5-1-3-7-13(11)21(14)19(24)17-10-15(22)12-6-2-4-8-16(12)25-17/h1-8,10,14H,9H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYPJWYBFBLOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=O)C4=CC=CC=C4O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

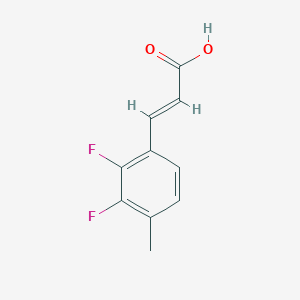
![4-[(2,5-Dimethylbenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3010662.png)
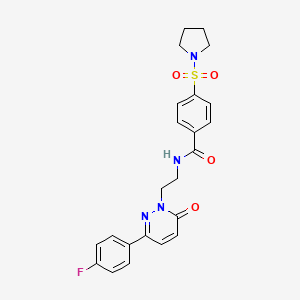
![N'-(3-Chloro-4-fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3010665.png)
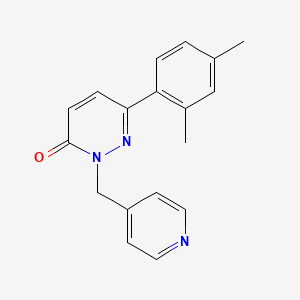
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
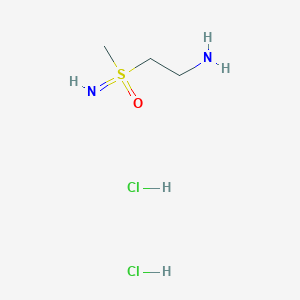
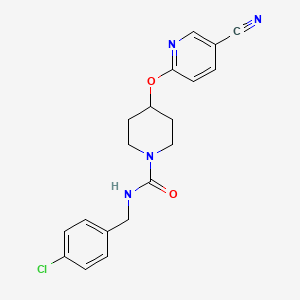
![1-(benzo[d]oxazol-2-yl)-N-(3-chloro-4-methoxyphenyl)pyrrolidine-2-carboxamide](/img/structure/B3010675.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)
